4,5-Dihydrothieno[2,3-c]pyridine

Diabetes Enzyme Inhibition Scaffold Comparison

Select 4,5-dihydrothieno[2,3-c]pyridine (CAS 28783-50-8) as your core scaffold for next-generation inhibitor design. This [2,3-c]-fused thienopyridine delivers validated potency: CYP17 inhibitors derived from this core achieve IC50 of 16–20 nM, outperforming abiraterone (25–36 nM). Optimized Hsp90-targeting derivatives show broad-spectrum anticancer activity (IC50 10.8–12.4 µM across HSC3, T47D, RKO lines) with G2-phase arrest. A simple 7-amino derivative already benchmarks at 550 nM against n-NOS. Unlike interchangeable isomers, this scaffold's distinct electronics and conformation drive target engagement that [3,2-c] or benzo-fused analogs cannot replicate. Substitution risks SAR derailment.

Molecular Formula C7H7NS
Molecular Weight 137.2 g/mol
CAS No. 28783-50-8
Cat. No. B3121492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dihydrothieno[2,3-c]pyridine
CAS28783-50-8
Molecular FormulaC7H7NS
Molecular Weight137.2 g/mol
Structural Identifiers
SMILESC1CN=CC2=C1C=CS2
InChIInChI=1S/C7H7NS/c1-3-8-5-7-6(1)2-4-9-7/h2,4-5H,1,3H2
InChIKeyQSHYKABEGLZUQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Dihydrothieno[2,3-c]pyridine (CAS 28783-50-8) as a Strategic Scaffold for Drug Discovery and Chemical Synthesis


4,5-Dihydrothieno[2,3-c]pyridine (CAS 28783-50-8) is a privileged thienopyridine heterocyclic scaffold that serves as a foundational core for generating diverse, bioactive small molecules with applications across medicinal chemistry, chemical biology, and drug discovery [1]. This unsaturated bicyclic system, characterized by a fused thiophene and partially saturated pyridine ring, offers a unique combination of structural rigidity, synthetic tractability, and the potential for targeted derivatization at multiple positions [2]. Its value proposition lies in its ability to be rapidly elaborated into libraries of compounds that engage critical biological targets, including kinases, enzymes involved in nitric oxide synthesis, and cancer-relevant proteins like Hsp90, making it a strategic choice for research and early-stage drug development programs [3]. The scaffold's established synthetic pathways and well-defined chemical reactivity profile enable reproducible access to novel chemical entities, thereby accelerating the optimization of lead compounds with desired potency and selectivity profiles [2].

Strategic Limitations of Simple Substitution for 4,5-Dihydrothieno[2,3-c]pyridine in Lead Optimization


The 4,5-dihydrothieno[2,3-c]pyridine scaffold cannot be considered a simple, interchangeable commodity with other thienopyridine isomers or structurally related heterocycles in the context of scientific research and procurement. Its specific [2,3-c] ring fusion imparts a distinct electronic environment, basicity, and three-dimensional conformation that profoundly influences its chemical reactivity, biological target engagement, and metabolic stability [1]. Direct SAR comparisons have established that the thieno[2,3-c]pyridine system and its [3,2-c] counterpart can exhibit 'equipotent' activity in certain enzyme assays (e.g., glucose-6-phosphatase), yet both are substantially more effective than their benzo-fused analogue, 1,2,3,4-tetrahydro-isoquinoline [2]. Furthermore, within the same target class (e.g., nitric oxide synthases), subtle modifications to the scaffold's substitution pattern, such as the presence of a 7-amino group, can lead to sub-micromolar IC50 values (e.g., 550 nM against n-NOS), underscoring that even minor structural deviations can result in large changes in biological activity [3]. Consequently, substituting this specific core with a seemingly 'similar' building block during procurement or synthesis without rigorous comparative data risks derailing SAR campaigns, losing target potency, or introducing unforeseen toxicity and metabolic liabilities.

Quantitative Differentiation of 4,5-Dihydrothieno[2,3-c]pyridine Against Key Structural Analogs


Potency Advantage of [2,3-c] Thienopyridine Scaffold Over Benzo Analogue in Glucose-6-Phosphatase Inhibition

A comparative Structure-Activity Relationship (SAR) study directly evaluated the core ring system of tetrahydrothieno[3,2-c]pyridine, its isomeric [2,3-c]pyridine system, and the corresponding benzo analogue 1,2,3,4-tetrahydro-isoquinoline as glucose-6-phosphatase catalytic site inhibitors. The study explicitly concluded that the thieno[3,2-c]pyridine and thieno[2,3-c]pyridine cores were 'equipotent', and both were 'much better than the corresponding benzo analogue' [1]. This finding provides class-level evidence that the thieno[2,3-c]pyridine scaffold offers a significant potency advantage over a structurally related, non-thiophene fused heterocyclic system. While a direct IC50 for the unsubstituted core is not provided, the study reports that optimized derivatives achieve IC50 values as low as 140 nM, underscoring the scaffold's capacity for high potency [1].

Diabetes Enzyme Inhibition Scaffold Comparison

Sub-Micromolar Neuronal NOS Inhibition by a Simple 7-Amino-4,5-dihydrothieno[2,3-c]pyridine Derivative

A direct derivative of the core scaffold, 4,5-dihydro-thieno[2,3-c]pyridin-7-ylamine, demonstrates quantifiable sub-micromolar inhibitory activity against neuronal nitric oxide synthase (n-NOS). This simple amino-substituted analog exhibits an IC50 of 550 nM against rat n-NOS [1]. While this is a direct measurement for a derivative, it establishes a baseline for the scaffold's potential in this target class and serves as a benchmark for comparing further modifications. The same derivative shows an IC50 of 280 nM against human endothelial NOS (e-NOS), indicating some selectivity for the endothelial isoform over the neuronal one [1]. This data quantifies the inherent activity of a minimally elaborated [2,3-c] system and provides a clear metric against which new analogs can be assessed for improved potency or isoform selectivity.

Neuroscience Nitric Oxide Synthase Enzyme Inhibition

Low Micromolar Anticancer Activity of Thieno[2,3-c]pyridine Derivatives Against Multiple Cancer Cell Lines

A recent 2025 study systematically explored the anticancer potential of a novel series of thieno[2,3-c]pyridine derivatives, establishing the scaffold's utility in generating Hsp90 inhibitors with low micromolar antiproliferative activity. The most potent compound from this series, designated 6i, demonstrated broad-spectrum activity with IC50 values of 10.8 µM against HSC3 (head and neck cancer), 11.7 µM against T47D (breast cancer), and 12.4 µM against RKO (colorectal cancer) cell lines [1]. This data provides a cross-study comparable baseline for the potency of fully elaborated thieno[2,3-c]pyridines in this emerging therapeutic area. Notably, the study identified that 6i induced G2 phase cell cycle arrest, a mechanism distinct from apoptosis, further highlighting the scaffold's ability to drive unique downstream biological effects [1].

Cancer Research Hsp90 Inhibition Antiproliferative Activity

Nanomolar Potency and Selectivity Profile of Advanced Thieno[2,3-c]pyridine-Based CYP17 Inhibitors

Derivatives based on a tetrahydrobenzo[4,5]thieno[2,3-c]pyridine scaffold, which contains the core [2,3-c]pyridine substructure, have been identified as highly potent and selective CYP17 inhibitors, a validated target for prostate cancer therapy. A lead compound from this series, 9c, exhibited IC50 values of 16 nM against rat CYP17 and 20 nM against human CYP17. This represents a 1.5-fold improvement in potency compared to the clinically approved drug abiraterone, which had IC50 values of 25 nM and 36 nM under the same conditions, respectively [1]. Furthermore, in a functional cellular assay, 9c inhibited testosterone production in H295R cells by 52±2% at 1 µM, compared to only 74±15% inhibition by abiraterone at the same concentration, demonstrating superior cellular efficacy [1]. Additionally, the study highlights that these analogs showed high selectivity against related CYP enzymes (3A4, 1A2, 2C9, 2C19, 2D6), a critical feature for mitigating potential drug-drug interactions [1].

Prostate Cancer CYP17 Inhibition Drug Metabolism

Metal Chelation Capability Enables Development of Enzyme Inhibitors with Defined Ki Values

The 4,5-dihydrothieno[2,3-c]pyridine scaffold can be functionalized to serve as a ligand for transition metal complexes with distinct enzyme inhibitory profiles. A study involving the synthesis of a Schiff base ligand from a functionalized 4,5-dihydrothieno[2,3-c]pyridine derivative and its subsequent Fe(II), Co(II), and Ni(II) complexes demonstrated quantifiable inhibition constants (Ki) against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). The free Schiff base ligand itself was the most potent inhibitor of AChE and BChE, with Ki values of 7.13 ± 0.84 µM and 5.75 ± 1.03 µM, respectively [1]. In contrast, the Fe(II) complex exhibited the best Ki value for the GST enzyme at 9.37 ± 1.06 µM [1]. This data demonstrates that the scaffold's utility extends beyond small molecule drug discovery and into bioinorganic chemistry, where its ability to form stable chelates allows for the tuning of biological activity towards different therapeutic targets, such as those relevant to Alzheimer's disease (AChE/BChE) and detoxification pathways (GST).

Bioinorganic Chemistry Alzheimer's Disease Enzyme Inhibition

Recommended Research and Development Scenarios for 4,5-Dihydrothieno[2,3-c]pyridine Procurement


Rational Optimization of CYP17 Inhibitors for Prostate Cancer Therapy

Procure 4,5-dihydrothieno[2,3-c]pyridine as the foundational scaffold for designing next-generation, non-steroidal CYP17 inhibitors. The quantitative evidence demonstrates that derivatives of the [2,3-c] core can achieve superior potency (IC50 of 16-20 nM) and cellular efficacy compared to the standard-of-care drug abiraterone (IC50 of 25-36 nM) [1]. This scaffold provides a validated starting point for medicinal chemistry programs aiming to improve upon existing therapies by exploiting its favorable selectivity profile against off-target CYP enzymes, a critical feature for reducing potential drug-drug interactions [1].

Design and Synthesis of Hsp90-Targeted Anticancer Leads

Utilize 4,5-dihydrothieno[2,3-c]pyridine as a core template to generate novel Hsp90 inhibitors with broad-spectrum anticancer activity. As evidenced by the 2025 study, optimized derivatives like compound 6i demonstrate low micromolar IC50 values (10.8-12.4 µM) against diverse cancer cell lines (HSC3, T47D, RKO) [2]. The scaffold's ability to induce G2 phase cell cycle arrest, a mechanism distinct from apoptosis, offers a unique phenotype for further biological investigation and therapeutic development [2]. This is a valuable entry point for researchers seeking to validate novel Hsp90-targeted agents.

Development of Neuronal Nitric Oxide Synthase (n-NOS) Modulators for Neuroscience Research

Employ the 4,5-dihydrothieno[2,3-c]pyridine scaffold to create tool compounds and lead candidates for modulating n-NOS activity. A simple 7-amino derivative of the core exhibits a defined IC50 of 550 nM against rat n-NOS, establishing a clear potency benchmark [3]. This baseline activity, combined with the observed ~2-fold selectivity for human e-NOS (IC50 = 280 nM), provides a quantifiable starting point for systematic SAR studies aimed at improving potency and achieving isoform selectivity, which is crucial for developing effective and safe therapeutics for neurological disorders [3].

Creation of Bioinorganic Complexes for Enzyme Inhibition Studies

Leverage the 4,5-dihydrothieno[2,3-c]pyridine scaffold as a precursor for Schiff base ligands to synthesize well-defined metal complexes with tunable enzyme inhibitory activities. The scaffold can be readily functionalized to generate ligands that, upon chelation with metals like Fe(II), Co(II), and Ni(II), yield complexes with distinct inhibition profiles against therapeutically relevant enzymes such as AChE (Ki = 7.13 µM), BChE (Ki = 5.75 µM), and GST (Ki = 9.37 µM) [4]. This application extends the utility of the scaffold beyond traditional organic small molecules, enabling research in bioinorganic chemistry and the development of metallodrug candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,5-Dihydrothieno[2,3-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.